DI-Tert-butylcyclohexylphosphine

Übersicht

Beschreibung

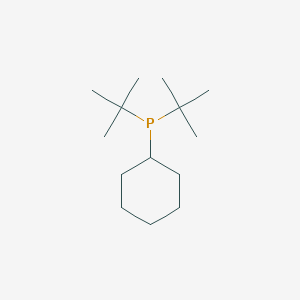

DI-Tert-butylcyclohexylphosphine (DI-TBCP) is a tertiary phosphine compound characterized by the presence of two tert-butylcyclohexyl groups attached to a phosphorus atom . This colorless solid exhibits a melting point of approximately -50°C . It finds utility as a ligand in metal-catalyzed reactions, as a catalyst for organic synthesis, and as a reagent in the production of various compounds .

Synthesis Analysis

The synthesis of DI-TBCP involves the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines . This method is widely used and universal. The role of DI-TBCP as a ligand in metal-catalyzed reactions enables the transfer of electrons between the metal and the substrate, facilitating crucial chemical transformations .Molecular Structure Analysis

DI-Tert-butylcyclohexylphosphine contains total 44 bond(s); 15 non-H bond(s), 3 rotatable bond(s), 1 six-membered ring(s) and 1 phosphane(s) .Chemical Reactions Analysis

DI-TBCP serves as a catalyst in organic synthesis, promoting the formation of new molecular bonds . It also finds utility as a ligand in metal-catalyzed reactions . The Mitsunobu reaction refers to the oxidation–reduction condensation reaction of nucleophilic substrates with alcohols in the presence of reducing phosphorus reagents and oxidizing azo reagents .Physical And Chemical Properties Analysis

DI-TBCP is a colorless solid with a melting point of approximately -50°C . It has a molecular weight of 228.35 . It is a liquid form with a refractive index n20/D 1.506 and a density of 0.889 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen

Improved Synthesis and Ligand Applications

Di-tert-butylcyclohexylphosphine has been utilized in the synthesis of functionalized biphenyl-based phosphine ligands through a cost-effective and simplified procedure. The method involves the reaction of arylmagnesium halides with benzyne, followed by the addition of chlorodialkylphosphine, offering a pathway to produce a variety of ligands in useful amounts, simplifying the synthesis process significantly Tomori, H., Fox, J., & Buchwald, S. (2000).

Catalysis and Cross-Coupling Reactions

In catalysis, di-tert-butylcyclohexylphosphine-related ligands have been employed in the preparation of aryl(dicyclohexyl)phosphines through a catalytic C–P bond-forming cross-coupling reaction in water, showcasing their versatility and efficiency in synthetic organic chemistry Hirai, Y., & Uozumi, Y. (2017).

Unstable Ortho-Phosphinophenols and Luminescent Materials

An investigation into the instability of ortho-phosphinophenols revealed the sensitivity of these compounds to air when sterically demanding tert-butyl groups are present. Despite this instability, these materials were used to produce luminescent benzoxaphospholes with enhanced air stability, expanding the potential applications in material science Wu, S.-S., Deligonal, N., & Protasiewicz, J. (2013).

Asymmetric Hydrogenations

The compound has also been pivotal in the development of optically active phosphines, which have shown high efficiency in rhodium-catalyzed asymmetric hydrogenations, demonstrating the compound's utility in producing enantiomerically enriched products Imamoto, T., Oohara, N., & Takahashi, H. (2004).

Enhancing Selectivity in Synthesis

Di-tert-butylcyclohexylphosphine derivatives have been shown to significantly enhance selectivity in synthetic processes. For example, palladium complexes with bulky diphosphine ligands have been utilized as highly selective catalysts for converting pentenoic acid mixtures to (bio-)adipic acid, showcasing the ability to achieve high selectivity in hydroxycarbonylation reactions Low, C. H., Nobbs, J. D., et al. (2015).

Wirkmechanismus

Target of Action

DI-Tert-butylcyclohexylphosphine is primarily used as a ligand in metal-catalyzed reactions . The compound’s primary targets are the metal ions involved in these reactions. The role of these metal ions is to facilitate the transfer of electrons between the reactants, enabling crucial chemical transformations .

Mode of Action

The compound interacts with its targets (the metal ions) by forming a complex. This complex formation allows the transfer of electrons between the metal and the substrate, facilitating crucial chemical transformations . Furthermore, DI-Tert-butylcyclohexylphosphine serves as a catalyst in organic synthesis, promoting the formation of new molecular bonds .

Biochemical Pathways

The specific biochemical pathways affected by DI-Tert-butylcyclohexylphosphine depend on the nature of the metal-catalyzed reactions it is involved in. In general, the compound can influence a variety of reactions, including dihydrogen activation and the synthesis of trinuclear ruthenium complexes .

Result of Action

The molecular and cellular effects of DI-Tert-butylcyclohexylphosphine’s action are primarily seen in the facilitation of chemical transformations. By acting as a ligand and catalyst, the compound enables the formation of new molecular bonds, leading to the synthesis of new compounds .

Action Environment

The action, efficacy, and stability of DI-Tert-butylcyclohexylphosphine can be influenced by various environmental factors. These include the presence of metal ions (which the compound targets), the pH and temperature of the reaction environment, and the presence of other reactants. The compound is sensitive to air , indicating that its stability and reactivity can be affected by exposure to oxygen.

Safety and Hazards

DI-TBCP is highly flammable and may be fatal if swallowed and enters airways . It causes severe skin burns and eye damage and may cause respiratory irritation . It may cause drowsiness or dizziness and is suspected of damaging fertility . It may cause damage to organs through prolonged or repeated exposure .

Zukünftige Richtungen

DI-TBCP is a versatile chemical compound used in scientific research. It exhibits excellent catalytic properties and finds applications in various organic synthesis reactions. Its employment spans the synthesis of organic compounds, the investigation of enzyme-catalyzed reactions, and the advancement of novel catalysts for organic synthesis .

Eigenschaften

IUPAC Name |

ditert-butyl(cyclohexyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29P/c1-13(2,3)15(14(4,5)6)12-10-8-7-9-11-12/h12H,7-11H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFFHNJKBAYQARL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P(C1CCCCC1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10405168 | |

| Record name | Di-tert-butyl(cyclohexyl)phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

DI-Tert-butylcyclohexylphosphine | |

CAS RN |

436865-11-1 | |

| Record name | Di-tert-butyl(cyclohexyl)phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di-tert-butylcyclohexylphosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-[(4-Methylphenyl)methoxy]phenyl]ethanone](/img/structure/B1352264.png)

![4-methyl-N-[4-(2-phenylethynyl)phenyl]benzenecarboxamide](/img/structure/B1352268.png)

![Methyl 3-{4-[(mesitylsulfonyl)oxy]phenyl}acrylate](/img/structure/B1352277.png)